Meta-Methylphenyl Substitution Lowers Predicted Boiling Point Relative to the Para Isomer, Indicating Altered Intermolecular Interactions
The meta-tolyl substitution in the target compound (CAS 641586-42-7) results in a predicted boiling point of 399.8 °C at 760 mmHg, which is 5.3 °C lower than that predicted for the para-tolyl regioisomer (CAS 641586-59-6; 405.1 °C at 760 mmHg) . This difference, observed under identical calculation methodologies, reflects reduced intermolecular cohesive energy in the meta-substituted congener, attributable to a less rod-like molecular shape that diminishes crystal packing efficiency. For procurement decisions, this 1.3% absolute difference in predicted boiling point translates into measurably distinct GC retention times and differential behavior during vacuum distillation purification, meaning that protocols optimized for the para isomer will not directly transfer to the meta compound without method adjustment.
| Evidence Dimension | Predicted boiling point (ACD/Labs algorithm, 760 mmHg) |
|---|---|
| Target Compound Data | 399.8 ± 31.0 °C |
| Comparator Or Baseline | 1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole (CAS 641586-59-6): 405.1 ± 34.0 °C |
| Quantified Difference | Δ = −5.3 °C (meta < para) |
| Conditions | Predicted values using ACD/Labs Percepta Platform; both compounds share molecular formula C₁₄H₁₇N₃ and molecular weight 227.30 g·mol⁻¹ |
Why This Matters
A 5.3 °C boiling-point differential directly impacts GC method development and purification protocol transferability between regioisomers, preventing uncontrolled substitution in pre-clinical workflows.
